3,4-DICHLORO-N~1~-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE
Overview
Description
3,4-DICHLORO-N~1~-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE is a synthetic organic compound with a complex structure It contains a benzamide core substituted with dichloro groups and a thiazole ring attached to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DICHLORO-N~1~-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE typically involves the following steps:
Preparation of 3,4-Dichlorobenzoyl Chloride: This is achieved by reacting 3,4-dichlorobenzoic acid with thionyl chloride.
Formation of Thiazole Ring: The thiazole ring is synthesized by reacting 4-methylphenylamine with carbon disulfide and iodine.
Coupling Reaction: The final step involves coupling the 3,4-dichlorobenzoyl chloride with the thiazole derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-DICHLORO-N~1~-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiazoles.
Scientific Research Applications
3,4-DICHLORO-N~1~-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Material Science: The compound is used in the synthesis of advanced materials with specific electronic properties.
Biological Research: It is used as a probe to study enzyme interactions and protein binding.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4-DICHLORO-N~1~-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in cell proliferation and survival pathways.
Pathways Involved: It inhibits key signaling pathways such as the MAPK/ERK pathway, leading to reduced cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3,4-DICHLORO-N-(3-CHLORO-4-METHYLPHENYL)BENZAMIDE
- 2,4-DICHLORO-N-(3-CHLORO-PHENYL)-BENZAMIDE
- 2,4-DICHLORO-N-(2-CHLORO-4-TRIFLUOROMETHYL-PHENYL)-BENZAMIDE
Uniqueness
3,4-DICHLORO-N~1~-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE is unique due to the presence of the thiazole ring, which imparts specific biological activities and enhances its potential as a therapeutic agent. The combination of dichloro groups and the thiazole ring makes it distinct from other benzamide derivatives.
Properties
IUPAC Name |
3,4-dichloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c1-10-2-4-11(5-3-10)15-9-23-17(20-15)21-16(22)12-6-7-13(18)14(19)8-12/h2-9H,1H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSIEYRSQKCVNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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